

Spectroscopic Profile of 2-Bromo-6-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-nitrotoluene

Cat. No.: B1266184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-6-nitrotoluene**, a key intermediate in organic synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. The information is structured to be a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Bromo-6-nitrotoluene**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d	1H	Ar-H
7.55	t	1H	Ar-H
7.45	d	1H	Ar-H
2.50	s	3H	-CH ₃

Note: This is predicted data based on spectral databases and may vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
149.5	C-NO ₂
136.0	C-Br
133.0	Ar-CH
130.0	Ar-CH
125.0	Ar-CH
120.0	Ar-C
20.0	-CH ₃

Note: This is predicted data based on spectral databases and may vary slightly based on experimental conditions.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-CH ₃)
1530-1500	Strong	Asymmetric N-O Stretch (NO ₂)
1350-1330	Strong	Symmetric N-O Stretch (NO ₂)
1100-1000	Strong	C-Br Stretch

Note: This is characteristic data for similar compounds and may vary based on the sampling method.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
215/217	~1:1	[M] ⁺ (Molecular Ion, bromine isotopes)
199/201	Variable	[M-O] ⁺
185/187	Variable	[M-NO] ⁺
170	Variable	[M-NO ₂] ⁺
105	Variable	[M-Br] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Fragmentation patterns are predicted and can be influenced by the ionization method.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **2-Bromo-6-nitrotoluene**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-6-nitrotoluene** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
- Instrumentation: The data should be acquired on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

- The spectrum is referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds.
 - The spectrum is referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

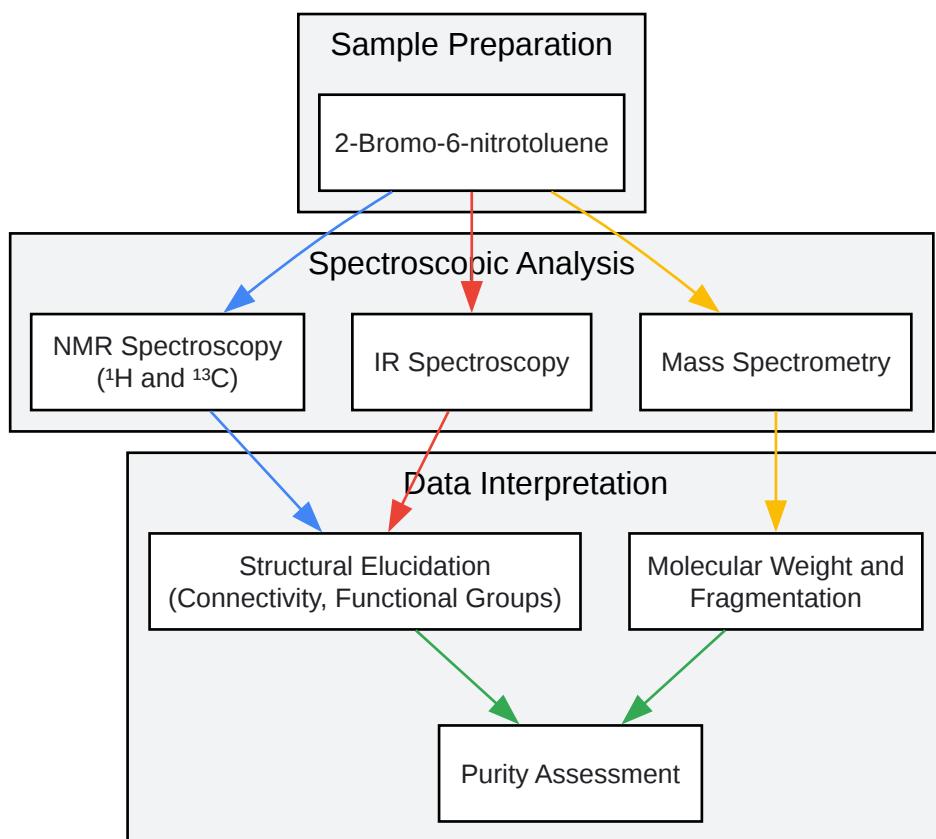
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Bromo-6-nitrotoluene**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **2-Bromo-6-nitrotoluene** sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Obtain a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Acquire the sample spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of **2-Bromo-6-nitrotoluene**.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Instrumentation: A mass spectrometer equipped with an electron ionization source.
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-Bromo-6-nitrotoluene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2-Bromo-6-nitrotoluene**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-6-nitrotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266184#spectroscopic-data-of-2-bromo-6-nitrotoluene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com